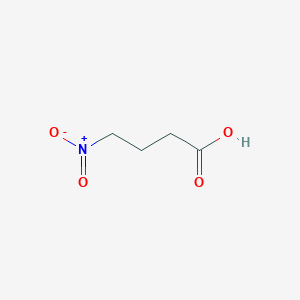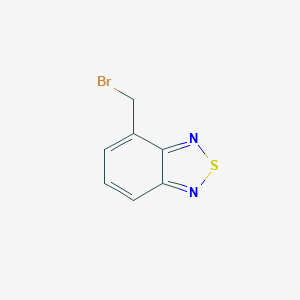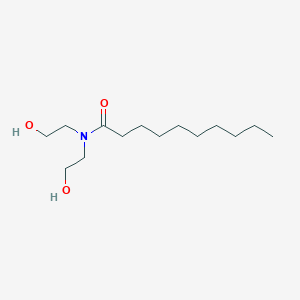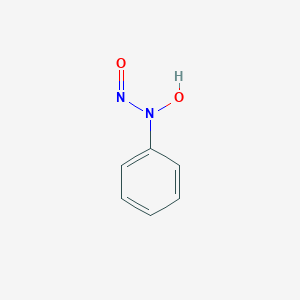
1-Hydroxy-2-oxo-1-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-oxo-1-phenylhydrazine, also known as phenylhydroxylamine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a versatile molecule that can be synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-oxo-1-phenylhydrazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect neurons from oxidative stress. It has also been found to exhibit anti-inflammatory properties and reduce the levels of certain inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-Hydroxy-2-oxo-1-phenylhydrazine has several advantages and limitations for lab experiments. Some of the advantages include its ease of synthesis, its versatility, and its ability to exhibit interesting biochemical and physiological effects. However, some of the limitations include its potential toxicity, its instability in certain conditions, and its limited solubility in water.
Orientations Futures
There are several future directions for research on 1-Hydroxy-2-oxo-1-phenylhydrazine. Some of the areas that could be explored include:
1. Further studies on its anticancer properties and potential use in cancer therapy.
2. Studies on its potential use as an antibacterial and antifungal agent.
3. Further studies on its neuroprotective properties and potential use in neurodegenerative diseases.
4. Studies on its potential use as an anti-inflammatory agent.
5. Studies on its potential use in drug delivery systems.
Conclusion:
In conclusion, 1-Hydroxy-2-oxo-1-phenylhydrazine is a versatile molecule that has been extensively studied for its potential applications in various scientific fields. It exhibits interesting biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 1-Hydroxy-2-oxo-1-phenylhydrazine can be achieved using different methods. One of the most common methods involves the reaction of phenylhydrazine with nitrous acid. This method results in the formation of a diazonium salt, which is then reduced to form the desired compound. Another method involves the reaction of phenylhydrazine with hydroxylamine hydrochloride in the presence of sodium acetate. This method results in the formation of 1-Hydroxy-2-oxo-1-phenylhydrazine in high yields.
Applications De Recherche Scientifique
1-Hydroxy-2-oxo-1-phenylhydrazine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit interesting biochemical and physiological effects, making it a promising molecule for further research. Some of the scientific research applications of 1-Hydroxy-2-oxo-1-phenylhydrazine include:
1. Cancer Research: 1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Antibacterial and Antifungal Activities: 1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit antibacterial and antifungal activities. It has been shown to inhibit the growth of bacteria and fungi.
3. Neuroprotective Properties: 1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neuronal damage.
Propriétés
Numéro CAS |
148-97-0 |
|---|---|
Nom du produit |
1-Hydroxy-2-oxo-1-phenylhydrazine |
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,9H/b8-7- |
Clé InChI |
DAHPIMYBWVSMKQ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(N=O)O |
SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N(N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



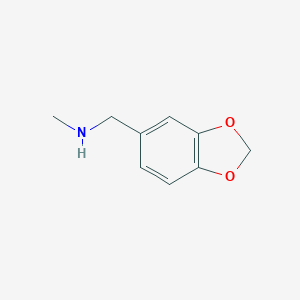
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)

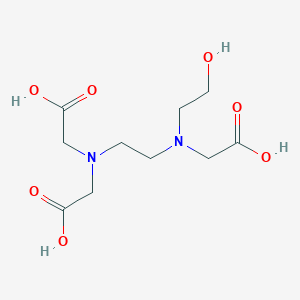

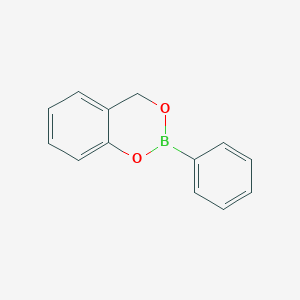
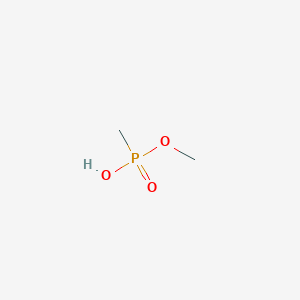
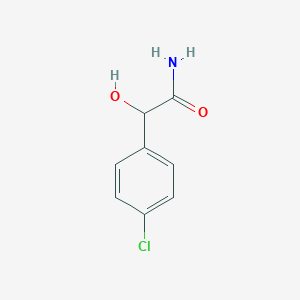
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
